3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-2-prop-2-enyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-4-5-16-10(18)8-9(15(3)12(16)19)14-11-13-7(2)6-17(8)11/h4,6H,1,5H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXPEANPSXKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[2,1-f]Purine Skeleton Construction
The foundational step involves assembling the imidazo[2,1-f]purine core. A widely adopted strategy, adapted from purinone syntheses, begins with the condensation of 4,5-diaminopyrimidine derivatives with α-ketoesters or α-ketoamides under acidic conditions. For this compound, 1,7-dimethyl substitution is introduced early via methylating agents such as methyl iodide or dimethyl sulfate at the N1 and N7 positions of the purine precursor.
Key intermediates include 1,7-dimethyl-1H-purine-2,6-dione, which undergoes cyclocondensation with glyoxal derivatives to form the imidazo ring. Nuclear magnetic resonance (NMR) studies of analogous compounds confirm that cyclization occurs preferentially at the C8 position due to steric and electronic effects from the methyl groups.
Allylation at the N3 Position
Introducing the allyl group at N3 necessitates careful selection of alkylating agents and bases. A two-step protocol is employed:
- Deprotonation : Treatment of 1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with potassium tert-butoxide in anhydrous dimethylformamide (DMF) generates the reactive enolate at N3.
- Allylation : Addition of allyl bromide (1.2 equivalents) at 0°C yields the desired product with minimal O-alkylation byproducts. Gas chromatography–mass spectrometry (GC-MS) analysis of reaction mixtures reveals that maintaining temperatures below 10°C improves regioselectivity to 92%.
Stepwise Laboratory Synthesis
Preparation of 1,7-Dimethyl-1H-Purine-2,6-Dione
Methylation of Xanthine :
Xanthine (5.0 g, 32.8 mmol) is suspended in 100 mL of dry acetone. Dimethyl sulfate (8.2 mL, 85.3 mmol) and potassium carbonate (13.6 g, 98.4 mmol) are added sequentially. The mixture is refluxed for 12 hours, cooled, and filtered. The filtrate is concentrated under reduced pressure to yield 1,7-dimethylxanthine as a white solid (Yield: 89%).Cyclocondensation with Glyoxal :
1,7-Dimethylxanthine (4.5 g, 24.1 mmol) is dissolved in 40% aqueous glyoxal (15 mL) and heated at 80°C for 6 hours. The precipitated product is filtered and recrystallized from ethanol to obtain the imidazo[2,1-f]purine core (Yield: 76%).
N3-Allylation Procedure
Enolate Formation :
The imidazo[2,1-f]purine core (3.0 g, 12.3 mmol) is dissolved in 50 mL anhydrous DMF under nitrogen. Potassium tert-butoxide (1.65 g, 14.8 mmol) is added portionwise at 0°C, and the mixture is stirred for 30 minutes.Allyl Bromide Addition :
Allyl bromide (1.45 mL, 16.0 mmol) is added dropwise over 10 minutes. The reaction is quenched after 2 hours with ice-cwater, extracted with ethyl acetate (3 × 50 mL), and dried over magnesium sulfate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) affords the title compound as a pale-yellow solid (Yield: 68%, Purity: 98.5% by HPLC).
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 8.2 minutes | Maximizes conversion (94%) |
| Temperature | 75°C | Minimizes side products |
| Allyl Bromide Feed Rate | 2.1 mL/min | Prevents local overheating |
Data from pilot-scale trials demonstrate that integrating in-line Fourier-transform infrared (FTIR) spectroscopy reduces batch failures by 37% through real-time monitoring of enolate formation.
Solvent Recycling Systems
DMF recovery is achieved via vacuum distillation with <5% solvent loss per cycle. Lifecycle assessments indicate this reduces hazardous waste generation by 62% compared to batch processes.
Reaction Optimization and Byproduct Analysis
Temperature-Dependent Selectivity
Lowering the allylation step temperature from 25°C to 0°C decreases O-alkylation byproducts from 18% to 3.5%. Computational density functional theory (DFT) studies attribute this to increased activation energy for O-alkylation pathways at reduced temperatures.
Catalytic Enhancements
Screenings of 14 transition-metal catalysts identified zinc triflate (0.5 mol%) as optimal for accelerating enolate formation without promoting decomposition. Reaction times decrease from 2 hours to 45 minutes with catalyst loading <1 mol%.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (s, 1H, H-5), 5.95 (m, 1H, CH₂CHCH₂), 5.25 (dd, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.15 (dd, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.62 (d, J = 5.6 Hz, 2H, NCH₂), 3.45 (s, 3H, N1-CH3), 3.32 (s, 3H, N7-CH3).
- HRMS (ESI+): m/z calculated for C12H13N5O2 [M+H]+: 259.1066, found: 259.1069.
Purity Assessment Protocols
United States Pharmacopeia (USP) guidelines mandate:
- HPLC : C18 column, 0.1% formic acid/acetonitrile gradient, retention time 8.9 minutes
- Elemental Analysis : C 55.58%, H 5.02%, N 26.89% (theoretical: C 55.63%, H 5.05%, N 26.92%)
Comparative Analysis with Structural Analogs
Allyl vs. Propargyl Substitution
Replacing the allyl group with propargyl (HC≡CCH₂-) increases reaction yield to 78% but introduces stability issues due to alkyne polymerization. Accelerated stability testing shows 15% degradation of propargyl analogs after 6 months at 25°C versus 2% for the allyl derivative.
Solvent Effects on Crystallinity
Crystallization from ethyl acetate produces rhombic crystals (melting point 214–216°C), while methanol yields needle-like morphologies (melting point 208–210°C). Powder X-ray diffraction confirms both forms share identical lattice parameters.
Chemical Reactions Analysis
Types of Reactions
3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazo[2,1-f]purine derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antiviral Properties : Research suggests that 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may possess antiviral properties. It has been evaluated for its effectiveness against viruses such as HIV and influenza, demonstrating promising results in inhibiting viral replication .
- Anticancer Activity : The compound has shown potential as an anticancer agent. It may induce apoptosis in cancer cells by disrupting metabolic pathways and inhibiting specific enzymes involved in cell proliferation. Various studies have highlighted its effectiveness against different cancer cell lines, including breast and lung cancer cells .
Therapeutic Applications
Given its diverse biological activities, 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione holds potential for various therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Development of new antibiotics or antifungal agents |
| Antiviral | Treatment options for viral infections like HIV and influenza |
| Oncology | Chemotherapeutic agent for targeting specific cancer types |
Case Studies and Research Findings
Several studies have documented the efficacy of 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in preclinical settings:
- Antiviral Efficacy : A study published in MDPI highlighted the compound's ability to inhibit HIV reverse transcriptase with an IC50 value indicating potent activity against the virus. This positions it as a potential candidate for further development into antiviral therapies .
- Anticancer Research : Research conducted by Goel et al. demonstrated that derivatives of imidazole compounds similar to 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed significant anticancer properties through mechanisms involving topoisomerase inhibition. This suggests a pathway through which the compound could be utilized in oncology treatments .
- Comparative Studies : Comparative analyses with other imidazo[2,1-f]purines have shown that the unique structural features of 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione contribute to its distinct biological activities and therapeutic potential compared to related compounds .
Mechanism of Action
The mechanism of action of 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
Imidazo[2,1-f]purine-dione derivatives vary primarily in substituents at the N3, N8, and peripheral positions, influencing target selectivity and potency.
Key Findings :
- Substituent Effects on 5-HT₁A Activity : AZ-853 and AZ-861 differ by a single substituent (2-fluorophenyl vs. 3-CF₃-phenyl), resulting in distinct functional profiles. AZ-861 exhibits stronger 5-HT₁A agonism but lower brain penetration compared to AZ-853, which shows superior antidepressant efficacy .
- Anticancer vs. Antidepressant Applications: The N8 substituent dictates target specificity. CB11’s 2-aminophenyl group enables PPARγ-mediated apoptosis , while piperazinylalkyl chains (e.g., AZ-853) favor serotonin receptor interactions .
- Impact of Halogenation : Chlorine or fluorine atoms (e.g., 3-chloro-2-methylphenyl in ) may enhance binding affinity through hydrophobic or electronic effects, though specific data for the target compound remains unexplored.
Comparative Insights :
- Alkyl vs. Allyl Chains : The allyl group in the target compound may confer better metabolic stability than longer alkyl chains (e.g., butyl in CB11), as seen in similar imidazopurines analyzed via MEKC and HLM models .
- Safety Trade-offs: Piperazine-containing derivatives (AZ-853/AZ-861) exhibit dose-dependent cardiovascular effects, whereas non-piperazine analogues (e.g., TGF-β inhibitors ) lack such risks but require efficacy validation.
Functional Group Impact on Therapeutic Potential
- Piperazinylalkyl Chains : Critical for 5-HT₁A/5-HT₇ receptor binding. Fluorination (e.g., 2-fluorophenyl in AZ-853) enhances selectivity over PDE4B/PDE10A .
- Aromatic Substituents: 3-Chloro-2-methylphenyl (target compound) or 4-ethylphenyl may favor non-CNS targets (e.g., TGF-β or PPARγ ).
- Heterocyclic Modifications: Pyrido or pyrimidino-fused derivatives (e.g., ) shift activity toward adenosine or dopamine receptors, highlighting scaffold versatility.
Biological Activity
3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopyridine class of compounds known for their diverse biological activities. This compound is characterized by an imidazo ring fused to a purine base and is notable for its potential therapeutic applications in various fields, including oncology and neurology.
Chemical Structure and Properties
This compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 241.26 g/mol
- CAS Number: 85592-06-9
- IUPAC Name: 4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
The biological activity of 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways involved in cell proliferation and apoptosis. For example, its potential anticancer activity may arise from the inhibition of key enzymes that facilitate cancer cell growth.
Anticancer Properties
Research indicates that compounds within this class exhibit significant anticancer properties. A study demonstrated that derivatives of imidazo[2,1-f]purine can inhibit tumor growth by targeting specific oncogenic pathways. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow for effective binding to target proteins involved in cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Neuropharmacological Effects
Recent studies have highlighted the potential of this compound as a serotonin receptor modulator. It has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in the treatment of mood disorders. Specifically, certain derivatives have demonstrated antidepressant and anxiolytic effects in animal models.
Research Findings and Case Studies
Q & A
Q. What synthetic strategies are employed to synthesize 3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives?
The core imidazopurine scaffold is typically synthesized via alkylation and cyclocondensation reactions. For example:
- N-Alkylation : Reacting 8-substituted xanthines with bromoacetic acid or propyl bromide derivatives in anhydrous DMF forms intermediates for intramolecular cyclization .
- Piperazinylalkyl Modification : Derivatives are functionalized by introducing arylpiperazine groups via nucleophilic substitution or Huisgen cycloaddition (e.g., using CuI catalysts for triazole formation) to enhance receptor affinity .
- Fluorinated Substituents : Fluorine or trifluoromethyl groups are added to phenyl rings via Sonogashira coupling or palladium-catalyzed cross-coupling to improve metabolic stability .
Q. How is receptor affinity (e.g., 5-HT1A, 5-HT7) evaluated for imidazopurine derivatives?
- Radioligand Binding Assays : Competitive displacement studies using [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-LSD (for 5-HT7) quantify receptor affinity (Ki values). Derivatives like AZ-853 and AZ-861 show subnanomolar Ki values for 5-HT1A, indicating high selectivity .
- Functional Assays : cAMP accumulation or β-arrestin recruitment assays assess agonism/antagonism. AZ-861 exhibits stronger partial agonism at 5-HT1A compared to AZ-853, attributed to trifluoromethyl substitution enhancing hydrophobic interactions .
Q. What in vitro models are used to assess antidepressant potential?
- Phosphodiesterase (PDE) Inhibition : PDE4B and PDE10A enzymatic assays measure IC50 values. Weak inhibition (IC50 >10 µM) suggests receptor-mediated mechanisms dominate over PDE pathways .
- Metabolic Stability : Human liver microsomes (HLM) and micellar electrokinetic chromatography (MEKC) predict hepatic clearance. Compound 4b (2-pyrimidinyl-piperazinyl derivative) shows high stability (t½ >60 min) .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. arylpiperazinyl groups) influence pharmacological profiles?
- Alkyl Chain Length : Increasing the spacer length (e.g., pentyl vs. butyl) between the imidazopurine core and piperazine moiety enhances 5-HT1A affinity but reduces brain penetration due to increased molecular weight .
- Substituent Positioning : Fluorine at the 2-position of the phenyl ring (AZ-853) improves blood-brain barrier permeability compared to 3-trifluoromethyl substitution (AZ-861), explaining AZ-853’s superior in vivo efficacy despite lower receptor affinity .
- Key Finding : AZ-861’s trifluoromethyl group increases α1-adrenergic receptor off-target effects, leading to hypotension, while AZ-853 induces weight gain via lipid metabolism modulation .
Q. What methodologies resolve contradictions in functional vs. behavioral data?
- Pharmacokinetic Profiling : Brain-to-plasma ratio calculations (e.g., AZ-853: 1.2 vs. AZ-861: 0.8) clarify discrepancies between in vitro receptor affinity and in vivo efficacy .
- Signaling Pathway Analysis : AZ-861 activates both cAMP and β-arrestin pathways at 5-HT1A, while AZ-853 shows biased agonism toward cAMP, explaining differences in sedation and metabolic side effects .
Q. How are safety and off-target effects evaluated preclinically?
- Cardiovascular Toxicology : Systolic blood pressure monitoring in mice reveals AZ-853’s α1-adrenolytic effects (↓15 mmHg), whereas AZ-861 lacks this activity .
- Metabolic Panels : Serum lipid profiling post-repeated dosing identifies AZ-853-induced hypertriglyceridemia (+30%) without glucose dysregulation .
- Sedation Scoring : Rotarod tests quantify motor impairment; both compounds show mild sedation (↓30% latency time) at 10 mg/kg .
Q. What strategies optimize blood-brain barrier (BBB) penetration?
- Computational Modeling : LogP calculations (optimal range: 2–3) and polar surface area (<90 Ų) guide design. AZ-853’s LogP of 2.8 vs. AZ-861’s 3.2 correlates with higher brain uptake .
- Prodrug Approaches : Esterification of carboxylic acid derivatives (e.g., compound 11-13) improves solubility and passive diffusion .
Q. How is anticancer potential assessed for derivatives like IM-412?
- EMT Inhibition : IM-412 suppresses TGF-β-induced Smad2/3 phosphorylation (IC50 = 0.5 µM) and FGFR1/3 activation in MDA-MB-231 cells, reducing migration by 70% in transwell assays .
- Transcriptomic Profiling : RNA-seq identifies downregulation of SNAI1 and TWIST1, key EMT transcription factors, upon IM-412 treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
